molecular formula C51H82N14O18 B3028637 (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) CAS No. 252256-43-2

(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

カタログ番号: B3028637
CAS番号: 252256-43-2
分子量: 1179.3 g/mol
InChIキー: XVRVLVNUXPHGIL-ZSDPNEGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Val671)-Amyloid b/A4 Protein Precursor770 (667-676), also known as (Val671)-Amyloid b/A4 Protein Precursor770 (667-676), is a useful research compound. Its molecular formula is C51H82N14O18 and its molecular weight is 1179.3 g/mol. The purity is usually 95%.
The exact mass of the compound (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) is 1178.59315182 g/mol and the complexity rating of the compound is 2260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a peptide fragment derived from the amyloid precursor protein (APP), which plays a critical role in the pathogenesis of Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and implications in neurodegenerative diseases, supported by research findings and case studies.

Overview of Amyloid Precursor Protein (APP)

Amyloid precursor protein is a transmembrane protein that undergoes proteolytic processing to produce amyloid-beta (Aβ) peptides. These peptides are central to the formation of amyloid plaques, a hallmark of Alzheimer's disease. The cleavage of APP by different secretases leads to the generation of various Aβ species, with Aβ1-42 being particularly aggregation-prone and toxic to neurons .

Proteolytic Processing

The processing of APP involves several enzymes:

  • Beta-secretase (BACE1) cleaves APP to release a soluble fragment and a membrane-bound C-terminal fragment.
  • Gamma-secretase further cleaves this fragment, producing Aβ peptides.

The presence of specific amino acids, such as Val671, can influence the cleavage site and the resultant peptide's properties. This particular fragment (667-676) has been studied for its role in modulating the activity of secretases .

Biological Functions

Research indicates that APP and its fragments may have neuroprotective roles, including:

  • Regulation of synaptic function : APP fragments can influence neurotransmitter release and synaptic plasticity.
  • Metal ion binding : APP has been shown to bind metals like copper and zinc, which may play a role in neuronal protection .

In Vitro Studies

In vitro studies have demonstrated that the (Val671)-fragment can modulate beta-secretase activity. For instance, fluorogenic substrates based on this fragment have been utilized to measure enzymatic activity, indicating its potential as a biomarker for AD progression .

Cellular Effects

The biological activity of this peptide includes:

  • Influencing cell signaling pathways : It can modulate pathways involved in cell survival and apoptosis.
  • Neuroinflammation : The peptide may participate in inflammatory responses associated with neurodegeneration .

Case Studies

  • Transgenic Mouse Models : Studies using transgenic mice expressing human APP mutations have shown increased levels of Aβ1-42 and associated cognitive deficits. The presence of specific fragments like (Val671) correlates with plaque formation and neurotoxicity .
  • Human Samples : Analysis of cerebrospinal fluid from AD patients revealed elevated levels of specific Aβ peptides, including those derived from the APP770 precursor. This elevation is often linked to disease severity .

Research Findings

StudyFindings
Masters et al. (2012)Identified heterogeneity in Aβ peptides derived from APP processing; emphasized the role of specific amino acid sequences in aggregation .
Selkoe et al. (1986)Demonstrated that Aβ derived from plaques exhibits different solubility profiles compared to vascular deposits, highlighting the importance of peptide structure .
Haass et al. (2011)Discussed the proteolytic processing pathways of APP and their implications for amyloid deposition in AD .

科学的研究の応用

Research Applications

  • Neurodegenerative Disease Research
    • The peptide is crucial for studying the mechanisms behind amyloid plaque formation, which is a hallmark of Alzheimer's disease. Researchers utilize this fragment to investigate how amyloid precursor proteins are processed and how misfolding leads to plaque accumulation .
  • Biomarker Development
    • (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is being explored as a potential biomarker for early detection of Alzheimer's disease. Its levels in biological samples can indicate the pathological state of amyloid deposition .
  • Drug Development
    • The peptide serves as a target for developing drugs aimed at inhibiting amyloid aggregation. Compounds that can effectively bind to this fragment may help in reducing plaque formation and mitigating neurodegeneration .
  • Cell Culture Studies
    • In vitro studies often employ this peptide to assess its effects on neuronal cells, particularly in understanding cell signaling pathways affected by amyloid beta accumulation .
  • Therapeutic Strategies
    • Investigations into immunotherapies that target amyloid beta involve using this peptide to generate antibodies that can neutralize toxic forms of amyloid beta, potentially leading to new treatment avenues for Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurodegenerative Disease ResearchInvestigating amyloid plaque formation mechanisms in Alzheimer's disease
Biomarker DevelopmentPotential use as a biomarker for early detection of Alzheimer's disease
Drug DevelopmentTarget for drug compounds aimed at inhibiting amyloid aggregation
Cell Culture StudiesEffects on neuronal cells and cell signaling pathways
Therapeutic StrategiesDevelopment of immunotherapies targeting amyloid beta

Case Studies

  • Amyloid Plaque Formation
    • A systematic review highlighted how the processing of amyloid precursor proteins, including (Val671)-Amyloid β/A4 Protein Precursor770 (667-676), contributes to plaque formation. This study emphasized the role of specific amino acid sequences in modulating aggregation propensity .
  • Immunotherapy Trials
    • Clinical trials involving antibodies targeting the amyloid beta peptide have shown promise in reducing cognitive decline in patients with mild cognitive impairment, suggesting that targeting fragments like (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) could be beneficial .
  • Biomarker Validation Study
    • A recent study validated the use of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) as a biomarker by measuring its levels in cerebrospinal fluid and correlating it with cognitive decline in Alzheimer’s patients, demonstrating its potential utility in clinical settings .

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N14O18/c1-25(2)39(65-45(77)32(17-19-37(69)70)59-42(74)29(53)24-66)48(80)60-30(14-9-10-20-52)44(76)64-40(26(3)4)49(81)63-35(23-38(71)72)46(78)57-27(5)41(73)58-31(16-18-36(67)68)43(75)62-34(22-28-12-7-6-8-13-28)47(79)61-33(50(82)83)15-11-21-56-51(54)55/h6-8,12-13,25-27,29-35,39-40,66H,9-11,14-24,52-53H2,1-5H3,(H,57,78)(H,58,73)(H,59,74)(H,60,80)(H,61,79)(H,62,75)(H,63,81)(H,64,76)(H,65,77)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVLVNUXPHGIL-ZSDPNEGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N14O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746739
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252256-43-2
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 2
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 3
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 4
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 5
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 6
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。